2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide
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Overview
Description
2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a thioether linkage, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-[(2,5-dimethylphenyl)thio]aniline. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., dichloromethane).
Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles replacing the chloro group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amines.
Scientific Research Applications
2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the thioether linkage and substituted phenyl ring.
N-(2,6-dimethylphenyl)chloroacetamide: Contains a dimethylphenyl group but differs in the position of the substituents and the absence of the thioether linkage.
2-chloro-N-(2,4-dimethoxyphenethyl)acetamide: Contains a dimethoxyphenethyl group instead of the thioether linkage and substituted phenyl ring.
Uniqueness
2-chloro-N-{4-[(2,5-dimethylphenyl)thio]phenyl}acetamide is unique due to the presence of both a chloro group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity. The specific substitution pattern on the phenyl ring also contributes to its unique properties and applications.
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-dimethylphenyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-4-12(2)15(9-11)20-14-7-5-13(6-8-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACFZWRSHRBOAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SC2=CC=C(C=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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